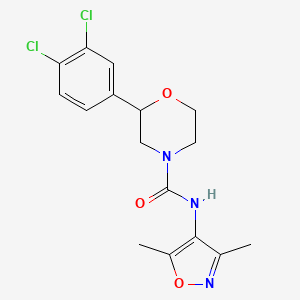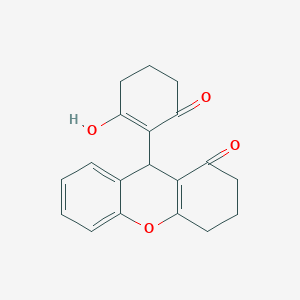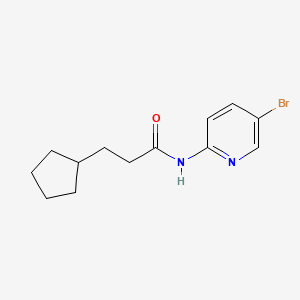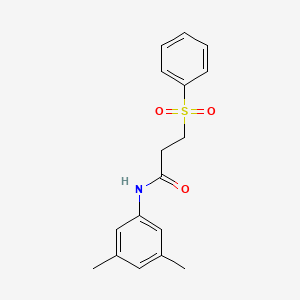![molecular formula C14H23Cl2FN2O B5423011 N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B5423011.png)
N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a morpholine ring, and a propan-1-amine backbone. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of a fluorobenzene derivative with a suitable reagent to introduce the fluorophenyl group.
Morpholine Ring Formation: The next step involves the formation of the morpholine ring through a cyclization reaction.
Propan-1-amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and fluorophenyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
科学的研究の応用
N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the morpholine ring contributes to its stability and solubility. The compound may modulate signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-fluoroisobutyrfentanyl: Another fluorinated compound with similar structural features.
Flunarizine: Contains a fluorophenyl group and is used as a calcium antagonist.
Uniqueness
N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O.2ClH/c15-14-4-2-13(3-5-14)12-16-6-1-7-17-8-10-18-11-9-17;;/h2-5,16H,1,6-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWQWDQLUIEILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=C(C=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-chlorophenyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5422943.png)

![1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride](/img/structure/B5422952.png)
![3-(4-butoxy-3-methoxyphenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5422964.png)
![N-(4-methylphenyl)-N'-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}ethanediamide](/img/structure/B5422965.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}indane-1-carboxamide](/img/structure/B5422967.png)
![5-[2-(2-chlorophenyl)vinyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5422982.png)
![N-benzyl-4-[(dimethylamino)methyl]-4-hydroxy-N-methyl-1-azepanesulfonamide](/img/structure/B5422987.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-isopropylacetamide](/img/structure/B5422990.png)
![(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5423007.png)
![(4aS,8aR)-6-(furan-2-ylmethyl)-1-[2-(1H-imidazol-5-yl)ethyl]-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one](/img/structure/B5423008.png)

